molecular formula C23H23BrN2O5 B4625733 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide

3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide

Cat. No. B4625733
M. Wt: 487.3 g/mol
InChI Key: TZNXZRUOARDEAM-CXUHLZMHSA-N
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Description

3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is a useful research compound. Its molecular formula is C23H23BrN2O5 and its molecular weight is 487.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.07903 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Acrylamide derivatives are synthesized through various chemical reactions, with some studies focusing on their potential as corrosion inhibitors or for their unique physical properties. For instance, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper highlight the importance of chemical and electrochemical methods in understanding the behavior of these compounds (Abu-Rayyan et al., 2022).

Herbicidal and Antimicrobial Activities

The herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrates the potential of acrylamide derivatives in agricultural applications. These compounds have shown efficacy as herbicidal inhibitors of PSII electron transport, indicating a novel class of herbicides (Wang et al., 2004). Additionally, the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives from acylthioureas suggest significant antimicrobial effects, especially on strains known for their biofilm-forming capabilities (Limban et al., 2011).

Material Science and Polymer Chemistry

In the field of material science, the controlled radical polymerization of an acrylamide containing l-phenylalanine moiety via RAFT showcases the potential of these compounds in creating polymers with specific characteristics and applications (Mori et al., 2005). This approach to polymerization emphasizes the versatility of acrylamide derivatives in designing materials with tailored properties.

properties

IUPAC Name

(E)-3-(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5/c1-4-28-20-10-15(18(24)12-22(20)31-14(2)3)9-16(13-25)23(27)26-17-5-6-19-21(11-17)30-8-7-29-19/h5-6,9-12,14H,4,7-8H2,1-3H3,(H,26,27)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNXZRUOARDEAM-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCCO3)Br)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2)OCCO3)Br)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
Reactant of Route 3
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
Reactant of Route 4
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.